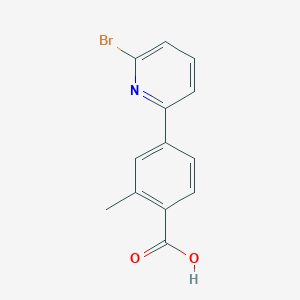amine CAS No. 1157105-87-7](/img/structure/B1371032.png)
[1-(4-Fluorophenyl)-2-methylpropyl](methyl)amine
Overview
Description
1-(4-Fluorophenyl)-2-methylpropylamine: is an organic compound with the molecular formula C10H14FN. It is a secondary amine featuring a fluorophenyl group, which imparts unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-methylpropylamine typically involves the alkylation of primary amines and ammonia, reduction of nitriles and amides, or the use of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These methods ensure the selective formation of secondary amines without affecting reducible substituents like nitro and chloride groups.
Industrial Production Methods: In industrial settings, the production of 1-(4-Fluorophenyl)-2-methylpropylamine often involves large-scale alkylation processes. These processes utilize ammonia or primary amines as starting materials, followed by distillation to purify the product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-2-methylpropylamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often employ reducing agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of halogenated compounds.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizers.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogenated compounds and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, 1-(4-Fluorophenyl)-2-methylpropylamine is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. Its fluorophenyl group can act as a probe for investigating enzyme-substrate interactions .
Medicine: In medicinal chemistry, 1-(4-Fluorophenyl)-2-methylpropylamine is explored for its potential therapeutic properties. It serves as a precursor for developing drugs targeting specific receptors or enzymes .
Industry: Industrially, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science .
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-methylpropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to desired biological effects . The compound may modulate enzyme activity or receptor signaling pathways, resulting in various physiological responses .
Comparison with Similar Compounds
Allylamine: An organic compound with the formula C3H5NH2, used in the production of polymers and pharmaceuticals.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A secondary amine used as a starting material for synthesizing dyes and pharmaceuticals.
2-Methoxyphenyl isocyanate: A compound used for protecting amino groups in organic synthesis.
Uniqueness: 1-(4-Fluorophenyl)-2-methylpropylamine stands out due to its fluorophenyl group, which imparts unique chemical and biological properties. This group enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-8(2)11(13-3)9-4-6-10(12)7-5-9/h4-8,11,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCRJNJONNNPMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole](/img/structure/B1370959.png)







